molecular formula C12H19NO B6155845 4-(3-ethoxyphenyl)butan-2-amine CAS No. 1329950-30-2

4-(3-ethoxyphenyl)butan-2-amine

Cat. No.: B6155845
CAS No.: 1329950-30-2
M. Wt: 193.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-ethoxyphenyl)butan-2-amine is an organic compound with the molecular formula C12H19NO It is a member of the amine family, characterized by the presence of an amine group (-NH2) attached to a butane chain, which is further substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxyphenyl)butan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 3-ethoxyphenylbutan-2-one with ammonia or a primary amine under appropriate conditions can yield the desired amine product .

Another method involves the reductive amination of 3-ethoxyphenylbutan-2-one. This process typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxyphenyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethoxyphenyl derivatives.

Scientific Research Applications

4-(3-ethoxyphenyl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-ethoxyphenyl)butan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various receptors or enzymes, influencing their activity. The ethoxyphenyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methoxyphenyl)butan-2-amine
  • 4-(3-ethoxyphenyl)butan-2-ol
  • 4-(3-ethoxyphenyl)butan-2-one

Uniqueness

4-(3-ethoxyphenyl)butan-2-amine is unique due to the presence of both an ethoxy group and an amine group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

1329950-30-2

Molecular Formula

C12H19NO

Molecular Weight

193.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.